molecular formula C13H12FN B7763435 (3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine

(3'-Fluoro-[1,1'-biphenyl]-4-YL)methanamine

Cat. No.: B7763435
M. Wt: 201.24 g/mol
InChI Key: AKTHGMSYKKYNDW-UHFFFAOYSA-N
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Description

(3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine: is an organic compound that belongs to the class of biphenyl derivatives It consists of a biphenyl core with a fluorine atom at the 3’ position and a methanamine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Aromatic Nucleophilic Substitution: One common method for synthesizing (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves the nucleophilic substitution of a fluorine atom on a biphenyl derivative. This can be achieved by reacting a suitable biphenyl precursor with a nucleophile such as methanamine under controlled conditions.

    Palladium-Catalyzed Cross-Coupling: Another approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the fluorine atom and methanamine group onto the biphenyl core.

Industrial Production Methods: Industrial production of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can undergo oxidation reactions to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or methanamine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of biphenyl quinones or oxides.

    Reduction: Formation of biphenyl amines or other reduced derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

Biology:

    Biochemical Probes: The compound can be used as a probe to study biochemical pathways and interactions due to its unique structural features.

Medicine:

    Drug Development:

Industry:

    Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanamine group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

    (3’-Fluoro-[1,1’-biphenyl]-2-YL)methanamine: Similar in structure but with the methanamine group at the 2 position.

    (4’-Fluoro-[1,1’-biphenyl]-3-YL)methanamine: Similar in structure but with the fluorine atom at the 4’ position.

Uniqueness:

    Positional Isomerism: The unique positioning of the fluorine atom and methanamine group in (3’-Fluoro-[1,1’-biphenyl]-4-YL)methanamine imparts distinct chemical and biological properties compared to its isomers.

    Reactivity: The specific arrangement of functional groups can lead to different reactivity patterns and interactions with molecular targets.

Properties

IUPAC Name

[4-(3-fluorophenyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c14-13-3-1-2-12(8-13)11-6-4-10(9-15)5-7-11/h1-8H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTHGMSYKKYNDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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